1-Methoxy-N,2-dimethylpropan-2-amine

Descripción

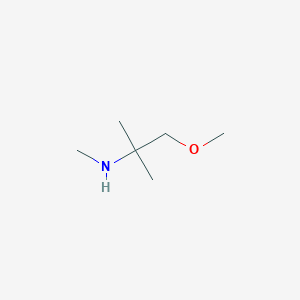

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-N,2-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,7-3)5-8-4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZCONMNKQLFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291382 | |

| Record name | 1-Methoxy-N,2-dimethyl-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177316-77-6 | |

| Record name | 1-Methoxy-N,2-dimethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177316-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-N,2-dimethyl-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methoxy-2-methylpropan-2-yl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 1-Methoxy-N,2-dimethylpropan-2-amine

Direct synthesis, aiming to construct the target molecule in a single transformative step from readily available precursors, is a highly desirable approach in chemical synthesis for its efficiency and atom economy. For this compound, a plausible direct approach would be the reductive amination of a suitable ketone precursor.

The most logical precursor for a direct synthesis of this compound is 1-methoxy-2-propanone. nist.gov This ketone possesses the required carbon skeleton and the methoxy (B1213986) group at the desired position. The other key reagent for this transformation would be dimethylamine (B145610), which would introduce the N,N-dimethylamino moiety. Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org

Other potential starting materials could be derived from 1-methoxy-2-propanol (B31579), which can be oxidized to 1-methoxy-2-propanone. patsnap.com The synthesis of 1-methoxy-2-propanol itself can be achieved with high selectivity by the reaction of propylene (B89431) oxide with methanol (B129727) in the presence of a suitable catalyst. google.com

The direct reductive amination of 1-methoxy-2-propanone with dimethylamine would involve the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the target tertiary amine. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and outcomes.

Commonly used reducing agents for reductive amination include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.org Catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon) is another effective method. researchgate.net

The optimization of this reaction would involve screening different reducing agents, solvents, temperatures, and catalysts to maximize the yield and purity of this compound. The table below outlines a hypothetical set of reaction conditions for this direct approach, based on general procedures for reductive amination.

| Parameter | Condition | Purpose |

| Reactants | 1-methoxy-2-propanone, Dimethylamine | Formation of the target molecule's backbone and amino group. |

| Reducing Agent | Sodium triacetoxyborohydride | In situ reduction of the iminium ion intermediate. |

| Solvent | Dichloromethane or Tetrahydrofuran | To dissolve reactants and facilitate the reaction. |

| Temperature | Room Temperature | To control the reaction rate and minimize side products. |

| Catalyst | Acetic Acid (catalytic amount) | To facilitate the formation of the iminium ion intermediate. |

Synthesis via Key Intermediates

A multi-step synthesis provides an alternative and often more controlled approach to the preparation of this compound. This strategy involves the synthesis and isolation of a key intermediate, which is then converted to the final product in a subsequent step.

Scientific literature has identified 1-Methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate as a key intermediate in the synthesis of this compound. This salt is formed from the precursor amine, 1-methoxy-2-methylpropan-2-amine (B1293828), and trifluoroacetic acid. The formation of a salt is a common strategy in organic synthesis to facilitate the purification and handling of amines, which can often be volatile or difficult to crystallize in their free base form. The trifluoroacetate (B77799) salt can be readily purified by crystallization, and the free amine can be liberated by treatment with a base.

A plausible multi-step synthesis of this compound would begin with the preparation of the secondary amine precursor, 1-methoxy-2-methylpropan-2-amine. This can be achieved through the reductive amination of 1-methoxy-2-propanone with methylamine. nih.gov The resulting secondary amine can then be N-methylated in a separate step to yield the final tertiary amine product.

The N-methylation of secondary amines is a well-established transformation in organic chemistry. A classic method for this is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to introduce the methyl group. This reaction is known for its high yields and for stopping at the tertiary amine stage without the formation of quaternary ammonium (B1175870) salts.

The table below outlines a potential multi-step synthetic route.

| Step | Reaction | Reagents and Conditions |

| 1 | Reductive amination of 1-methoxy-2-propanone | Methylamine, Sodium borohydride, Methanol, Room Temperature |

| 2 | N-methylation of 1-methoxy-2-methylpropan-2-amine | Formaldehyde, Formic acid, Reflux |

Advanced Catalytic and Electrosynthetic Techniques for Amine and Analog Preparation

Modern synthetic chemistry has seen the development of advanced catalytic and electrosynthetic methods that offer milder, more efficient, and sustainable alternatives to traditional synthetic routes. While specific applications of these techniques to the synthesis of this compound are not widely reported, their utility in the preparation of analogous amines suggests their potential applicability.

Catalytic N-methylation of amines using methanol as a C1 source is an area of active research, offering a greener alternative to traditional methylating agents. rsc.orgrsc.org Heterogeneous catalysts, such as those based on nickel, have shown promise in selectively mono-N-methylating primary and secondary amines. rsc.org The application of such a catalyst to 1-methoxy-2-methylpropan-2-amine could provide a direct and efficient route to the target compound.

Electrosynthesis represents another frontier in amine synthesis, offering a reagent-free method for oxidation and reduction reactions. The electrochemical reductive amination of ketones is a potential route to the precursor amines, while electrochemical methods for N-alkylation could also be envisioned. These methods often proceed under mild conditions and can offer high selectivity, reducing the need for harsh reagents and simplifying purification procedures.

The following table summarizes some advanced methodologies and their potential application in the synthesis of this compound or its precursors.

| Technique | Description | Potential Application |

| Catalytic N-methylation with Methanol | Use of a heterogeneous catalyst to transfer a methyl group from methanol to a secondary amine. | N-methylation of 1-methoxy-2-methylpropan-2-amine to the final product. |

| Biocatalytic Reductive Amination | Use of enzymes, such as amine dehydrogenases, to asymmetrically reduce an imine intermediate. researchgate.net | Enantioselective synthesis of chiral precursors to this compound. |

| Electrochemical Reductive Amination | In situ generation of a reducing agent via an electric current to drive the reductive amination of a ketone. | Synthesis of 1-methoxy-2-methylpropan-2-amine from 1-methoxy-2-propanone and methylamine. |

Electrochemical Oxidation of Tertiary Amines

Electrochemical oxidation serves as a potent alternative to conventional chemical methods for the synthesis and modification of valuable chemical compounds, including pharmaceuticals. researchgate.net This approach allows for redox transformations of substrates by controlling electrode potentials. nih.gov The anodic reactivity of aliphatic amines has been a subject of extensive research, providing pathways for functionalization. mdpi.com

The electrochemical oxidation of a tertiary amine typically begins with a one-electron transfer from the nitrogen atom's lone pair to the anode. researchgate.netmdpi.com This process results in the formation of a highly reactive intermediate known as an amine radical cation. mdpi.combeilstein-journals.org The stability and subsequent reaction pathways of this radical cation are influenced by the amine's structure and the reaction conditions. researchgate.net

The general mechanism can be summarized as follows:

Electron Transfer: The tertiary amine loses a single electron at the anode surface to form the corresponding amine radical cation. mdpi.comacs.org

Deprotonation: The newly formed radical cation is acidic at the α-C–H position. It can undergo deprotonation, often facilitated by a base (which can be another molecule of the starting amine), to yield an α-amino radical. nih.govmdpi.combeilstein-journals.org This radical is a key intermediate that can follow several reaction paths. acs.org

Controlling the degree of oxidation is crucial. Direct electrolysis can often lead to a two-electron oxidation, forming an iminium cation directly. nih.gov However, mediated electrolysis or the use of alternating current (AC) can favor the one-electron oxidation pathway, allowing for selective generation of the α-amino radical intermediate. nih.gov

The α-amino radical formed from the initial one-electron oxidation is strongly reducing and can be easily oxidized in a second single-electron transfer step to form a positively charged iminium cation. mdpi.combeilstein-journals.org Alternatively, the iminium ion can be formed directly via a two-electron oxidation of the starting amine. nih.gov

This electrochemically generated iminium cation is a powerful electrophile, readily reacting with various nucleophiles. nih.gov This reactivity provides a versatile method for introducing new functional groups at the α-carbon position of the amine. mdpi.com The reaction proceeds via the nucleophilic attack on the imino carbon, leading to the formation of a new C-Nu bond. rsc.org

Iminium Ion Formation:

Path A (Stepwise): Amine Radical Cation → Deprotonation → α-Amino Radical → 1e⁻ Oxidation → Iminium Cation. beilstein-journals.org

Path B (Direct): Tertiary Amine → 2e⁻ Oxidation → Iminium Cation. nih.gov

Nucleophilic Attack: The iminium cation is trapped by a nucleophile present in the reaction medium. nih.gov

A variety of nucleophiles can be employed in this reaction, as illustrated by the classic Shono oxidation, which utilizes methanol to form N,O-acetals. nsf.govchemrxiv.org Other successful nucleophiles include cyanide ions, diethyl phosphonate, and diethyl malonate. mdpi.com

| Amine Type | Nucleophile (Nu⁻) | Resulting Product Type | Reference |

|---|---|---|---|

| Carbamates | Methanol (MeOH) | α-Methoxy Carbamate (N,O-acetal) | chemrxiv.org |

| Tertiary Amines | Cyanide (CN⁻) | α-Amino Nitrile | mdpi.com |

| Cardiovascular Alkaloids | Intramolecular Hydroxy Group (-OH) | Cyclized Ether Product | mdpi.com |

| Protected Amines | Organozinc Reagents | α-Alkylated/Arylated Amine | chemrxiv.org |

N-demethylation is a common reaction pathway observed during the electrochemical oxidation of tertiary methylamines. researchgate.netmdpi.com This process is particularly relevant in the metabolism and synthesis of pharmaceuticals, such as the conversion of opiates to noropiates. mdpi.com The mechanism proceeds through the formation of an iminium cation intermediate, which is then hydrolyzed to yield a secondary amine and formaldehyde. researchgate.netmdpi.com

The key steps are:

Oxidation: The tertiary amine undergoes oxidation to form an iminium cation, as described previously. researchgate.net

Hydrolysis: The iminium intermediate reacts with water (hydrolysis).

Product Formation: The resulting unstable intermediate collapses, eliminating a methyl group as formaldehyde and yielding the demethylated secondary amine. mdpi.com

This electrochemical N-demethylation has been successfully applied to complex molecules like tropane (B1204802) alkaloids. nsf.gov The selectivity of which alkyl group is removed can sometimes be controlled, providing a strategic tool in synthetic chemistry. mdpi.com

Chemical Transformations and Reactivity Studies

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in 1-Methoxy-N,2-dimethylpropan-2-amine is a primary site for chemical reactions, owing to the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the molecule.

Oxidation Reactions and Pathways

Tertiary amines are susceptible to oxidation, and the specific products depend on the oxidizing agent and reaction conditions. A common oxidation pathway for tertiary amines involves the formation of an amine N-oxide. acs.orglibretexts.org This occurs through the reaction with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids. asianpubs.orgbritannica.compearson.com The reaction is a straightforward oxidation of the nitrogen atom. acs.org

Another potential oxidation pathway, particularly with stronger oxidizing agents, could involve N-dealkylation, where one of the methyl groups is removed. nih.gov This process often proceeds through an initial oxidation step at the carbon alpha to the nitrogen.

| Oxidizing Agent | Potential Product | Reaction Type |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | N-Oxidation asianpubs.orggoogle.com |

| Peroxy Acids (e.g., m-CPBA) | This compound N-oxide | N-Oxidation |

| Stronger Oxidants | N-(1-methoxy-2-methylpropan-2-yl)-N-methylmethaniminium and subsequent hydrolysis products | Oxidative N-dealkylation nih.gov |

This table presents predicted reactivity based on general reactions of tertiary amines.

Protonation and Basicity Studies

The lone pair of electrons on the nitrogen atom allows the tertiary amine to act as a Brønsted-Lowry base, readily accepting a proton from an acid to form a quaternary ammonium (B1175870) salt. britannica.com The basicity of an amine is quantified by the pKa of its conjugate acid. For aliphatic amines, the substitution on the nitrogen atom influences basicity. In the gas phase, the basicity of amines increases with the number of alkyl groups due to the electron-donating inductive effect. allen.in However, in aqueous solution, steric hindrance and solvation effects can alter this trend. allen.in

| Compound | Structure | pKa of Conjugate Acid (Experimental) |

| N,N-Dimethylpropylamine | CH₃CH₂CH₂N(CH₃)₂ | 10.2 nih.gov |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 |

This table provides experimental pKa values for structurally related tertiary amines to estimate the basicity of this compound.

Nucleophilic Reactivity and Derivatization Potential

The lone pair of electrons on the nitrogen atom also makes the tertiary amine functionality a nucleophile. fiveable.me However, the steric bulk of the two methyl groups and the substituted propyl chain can hinder its approach to electrophilic centers. fiveable.memasterorganicchemistry.com Therefore, while it can participate in nucleophilic reactions, its reactivity will be lower than that of less sterically hindered primary or secondary amines. chemicalforums.com

The nucleophilicity of tertiary amines allows for a range of derivatization reactions. For example, it can react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium salt. This reaction is a common method for the derivatization of tertiary amines.

Reactivity of the Methoxy (B1213986) Ether Moiety

The methoxy ether group in this compound is generally less reactive than the tertiary amine functionality. Ethers are known for their relative stability and are often used as solvents in chemical reactions. openstax.org

Ether Cleavage Reactions

The most significant reaction of ethers is their cleavage under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. openstax.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comwikipedia.orgkhanacademy.org The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com The subsequent step depends on the structure of the ether.

For this compound, the carbon attached to the methoxy group is primary. Therefore, the cleavage is expected to proceed via an Sₙ2 mechanism, where a halide ion attacks the methyl group or the methylene (B1212753) group. openstax.orgmasterorganicchemistry.com Attack at the less sterically hindered methyl group is generally favored. libretexts.org

Under acidic conditions, the tertiary amine would also be protonated, which could influence the reaction pathway. The protonated amine would be a strong electron-withdrawing group, potentially disfavoring the formation of a carbocation intermediate if an Sₙ1 pathway were to be considered.

| Reagent | Expected Products | Mechanism |

| Concentrated HI or HBr | 1-(Dimethylamino)-2-methylpropan-2-ol and Methyl Halide | Sₙ2 Cleavage openstax.orgmasterorganicchemistry.com |

| Concentrated HI or HBr (excess) | 2-Halo-N,N,2-trimethylpropan-1-amine and Methyl Halide | Sₙ2 Cleavage and subsequent substitution of the alcohol libretexts.org |

This table outlines the predicted products of ether cleavage based on general mechanisms.

Participation in Nucleophilic Substitution Processes

The carbon atom alpha to the ether oxygen is a potential site for nucleophilic substitution. However, given that it is a primary carbon, and ethers are generally poor leaving groups unless protonated, this type of reaction is not expected under neutral or basic conditions. Under acidic conditions, as discussed in the ether cleavage section, the protonated ether can be displaced.

Intramolecular reactions involving both the amine and ether functionalities are also a possibility, especially if a suitable electrophilic center is introduced into the molecule that could facilitate cyclization. acs.orgnih.govrsc.org However, without such activation, direct intramolecular nucleophilic substitution is unlikely.

Stereoselective Transformations and Chiral Pool Applications

No studies detailing the use of this compound in stereoselective transformations have been found. There is no available information on its application as a chiral auxiliary, a chiral building block, or its synthesis via stereoselective methods. Consequently, no data on reaction conditions, diastereoselectivity, or enantiomeric excess for transformations involving this compound can be provided.

Studies on Thermal and Chemical Stability

There is no published research concerning the thermal or chemical stability of this compound. Data regarding its decomposition temperature, degradation pathways under various conditions (e.g., acidic, basic, oxidative, reductive), or its general reactivity and shelf-life are not available in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization

X-ray Crystallography

Comprehensive X-ray crystallographic analysis of 1-Methoxy-N,2-dimethylpropan-2-amine and its salts or intermediates has not been reported in the searched scientific literature. As a result, specific details regarding its molecular and crystal structures, as well as the intricate networks of inter- and intramolecular interactions, remain undetermined.

Determination of Molecular and Crystal Structures of this compound and its Salts/Intermediates

There are no published studies detailing the determination of the molecular and crystal structures of this compound or its associated salts and intermediates through X-ray crystallography.

Analysis of Inter- and Intramolecular Hydrogen Bonding Networks

Without crystallographic data, a definitive analysis of the inter- and intramolecular hydrogen bonding networks within the crystal lattice of this compound is not possible.

Examination of Crystal Packing and Three-Dimensional Network Formation

Information regarding the crystal packing and the formation of three-dimensional networks for this compound is not available due to the absence of X-ray diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic NMR data might exist in proprietary databases, detailed high-resolution and advanced NMR studies for this compound are not found in the public domain. Such studies are crucial for a complete structural elucidation and for gaining insights into its conformational dynamics and reaction mechanisms.

High-Resolution NMR for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Specific, publicly available high-resolution ¹H NMR and ¹³C NMR spectral data and their interpretations for this compound could not be located.

Application of Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational and Mechanistic Insights

There are no published research articles detailing the application of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) or variable temperature NMR, to investigate the conformational properties or reaction mechanisms of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and structural features of this compound. Through high-resolution mass spectrometry and tandem mass spectrometry, a detailed picture of its elemental composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides the precise mass of a molecule, which allows for the determination of its elemental formula. For this compound, the calculated exact mass is a fundamental parameter. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₅NO |

| Calculated Exact Mass | 117.11536 g/mol |

Note: The data in this table is based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is employed to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. wikipedia.orgthermofisher.comlongdom.org For this compound, the fragmentation pathways are predicted to be influenced by the presence of both the amine and ether functional groups.

The primary fragmentation mechanism for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.govdocbrown.info This process leads to the formation of a stable, resonance-stabilized iminium ion. In the case of this compound, alpha-cleavage could result in the loss of a methyl radical or a methoxymethyl radical.

Another potential fragmentation pathway involves cleavage of the C-O bond in the methoxy (B1213986) group, which is characteristic of ethers. nih.gov The fragmentation of protonated ethers can also occur through C-O bond cleavages. nih.gov The interplay of these fragmentation channels provides a characteristic fingerprint for the molecule.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 118.1226 ([M+H]⁺) | 102.1277 | CH₄ | Alpha-cleavage with H rearrangement |

| 118.1226 ([M+H]⁺) | 88.0913 | C₂H₆ | Alpha-cleavage |

| 118.1226 ([M+H]⁺) | 72.0808 | CH₄O | Cleavage of the methoxy group |

| 118.1226 ([M+H]⁺) | 58.0651 | C₃H₈O | Alpha-cleavage and subsequent losses |

Note: The data in this table is based on predicted fragmentation patterns for similar compounds and has not been experimentally verified for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for C-H, C-N, and C-O bonds.

The C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated in the 2800-3000 cm⁻¹ region. spectroscopyonline.com The presence of an N-methyl group can sometimes be identified by a characteristic sharp peak just below this region. spectroscopyonline.com The C-N stretching vibration of tertiary aliphatic amines typically appears in the 1000-1250 cm⁻¹ range. libretexts.org The C-O-C stretching vibration of aliphatic ethers is expected to produce a strong, characteristic band between 1070 and 1150 cm⁻¹. youtube.comrockymountainlabs.comspectroscopyonline.comlibretexts.org

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2950-3000 | C-H Asymmetric Stretch | Alkyl | Strong |

| 2850-2960 | C-H Symmetric Stretch | Alkyl | Strong |

| 1450-1470 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1370-1380 | C-H Bend (Rocking) | CH₃ | Medium-Weak |

| 1070-1150 | C-O-C Asymmetric Stretch | Ether | Strong |

| 1000-1250 | C-N Stretch | Tertiary Amine | Medium-Weak |

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups and has not been experimentally determined for this compound.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. mt.com For this compound, Raman spectroscopy could be used to confirm the presence of the aliphatic carbon backbone and the symmetric vibrations of the methyl groups. It can also be useful for studying intermolecular interactions and the conformational structure of the molecule. mt.comacs.org In general, carbon-carbon and symmetric C-H stretching and bending modes would be expected to be Raman active.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. Both gas chromatography (GC) and liquid chromatography (LC) are applicable to the analysis of this compound.

Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. The use of a capillary column with a stationary phase designed for volatile amines would be appropriate to achieve good peak shape and resolution. gcms.czrestek.comlabrulez.comccsknowledge.com Derivatization is sometimes employed for the GC analysis of amines to improve their volatility and reduce tailing, though specialized columns can often mitigate the need for this step. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful tool for the separation and quantification of amines. For tertiary amines, which can be challenging to retain on traditional reversed-phase columns, mixed-mode chromatography can be effective. sielc.com This approach utilizes a stationary phase with both hydrophobic and ion-exchange properties to achieve better separation. sielc.com Ultra-fast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) has also been successfully used for the rapid and sensitive determination of tertiary amines. nih.govnih.gov

Table 4: Potential Chromatographic Methods for the Analysis of this compound

| Chromatographic Technique | Stationary Phase | Detection Method |

| Gas Chromatography (GC) | Rtx-Volatile Amine or similar | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Mixed-Mode (e.g., Primesep 200) | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| Ultra-Fast Liquid Chromatography (UFLC) | C18 or HILIC | Tandem Mass Spectrometry (MS/MS) |

Note: This table presents potential methods based on the analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of components within a mixture. Its application in the analysis of this compound would be crucial for determining its purity and identifying any potential impurities.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For a compound like this compound, a reverse-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the compound on the column is influenced by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

The development of a robust HPLC method would involve the optimization of several key parameters to achieve efficient separation and peak resolution.

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

The retention time (RT), the time it takes for the analyte to pass through the column, would be a key identifier for this compound under a specific set of HPLC conditions. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (such as helium or nitrogen) carries the vaporized sample through a long, thin column. The separation is based on the compound's volatility and its interaction with the stationary phase coating the inside of the column.

After separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment.

The fragmentation pattern of this compound would provide invaluable structural information. For instance, the molecular ion peak (M+) would confirm the molecular weight of the compound. Other significant fragments would correspond to the stable carbocations and other fragments that can be formed from the parent molecule.

Table 2: Predicted GC-MS Parameters and Expected Observations for this compound

| Parameter | Typical Conditions/Expected Results |

| GC Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Expected Molecular Ion | m/z corresponding to the molecular weight of C7H17NO |

| Key Fragmentation Patterns | Fragments corresponding to the loss of a methoxy group, a methyl group, and cleavage of the C-C and C-N bonds. |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides the empirical formula of the compound, which can be compared with the theoretical composition to verify its purity and elemental makeup.

The technique involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then separated and quantified by a detector.

For this compound, with the molecular formula C7H17NO, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 131.22 g/mol

Carbon (C): (7 * 12.01 / 131.22) * 100% = 64.07%

Hydrogen (H): (17 * 1.01 / 131.22) * 100% = 13.06%

Nitrogen (N): (1 * 14.01 / 131.22) * 100% = 10.68%

Oxygen (O) (by difference): 100% - (64.07% + 13.06% + 10.68%) = 12.19%

Table 3: Theoretical vs. Experimental Elemental Composition for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

| Carbon (C) | 64.07 | Within ±0.4% of theoretical value |

| Hydrogen (H) | 13.06 | Within ±0.4% of theoretical value |

| Nitrogen (N) | 10.68 | Within ±0.4% of theoretical value |

The experimental results from the CHN analyzer are expected to be in close agreement (typically within ±0.4%) with the theoretical values for a pure sample of this compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a cornerstone of modern chemistry, enabling the study of reaction pathways and the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to provide detailed energetic and structural information about chemical systems.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. nih.govacs.org It is particularly effective for studying the mechanisms of chemical reactions. For a molecule like 1-Methoxy-N,2-dimethylpropan-2-amine, DFT would be employed to map out the energetic landscape of its potential reactions.

For instance, in a hypothetical reaction such as N-alkylation or oxidation, DFT calculations would be performed to determine the geometries and energies of the reactants, products, and any reaction intermediates. By calculating these stationary points on the potential energy surface, a step-by-step reaction pathway can be constructed. Studies on simpler amines have successfully used DFT to elucidate reaction mechanisms, such as their interaction with aldehydes or their degradation via ozonation, providing a reliable framework for investigating the reactivity of the tertiary amine group in this compound. nih.govrsc.org The presence of the methoxy (B1213986) group introduces an additional layer of complexity, and DFT can help clarify its electronic influence (e.g., inductive or steric effects) on the reaction at the amine center. acs.org

A critical aspect of understanding reaction kinetics is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (activation energy), a key determinant of the reaction rate.

Computational methods, often within the DFT framework, are used to locate the precise geometry of the transition state. Algorithms such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find this first-order saddle point on the potential energy surface. Once the TS is located and verified (typically by confirming the presence of a single imaginary frequency in a vibrational analysis), the activation barrier can be calculated. This provides a quantitative prediction of how fast the reaction is likely to proceed. For this compound, this would allow for the comparison of different potential reaction pathways to determine the most kinetically favorable one. For example, DFT has been used to calculate activation barriers for the ozonation of various aliphatic amines, showing values in the range of 8–10 kcal/mol for the initial oxygen-transfer step. rsc.org

Hypothetical Reaction: N-Oxidation of this compound

This interactive table presents hypothetical activation energy data for a plausible oxidation reaction, as would be calculated using DFT. The values are for illustrative purposes.

| Reaction Step | Reactants | Transition State | Products | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|

| Oxygen Transfer | Amine + H₂O₂ | [Amine---H₂O₂]‡ | Amine-Oxide + H₂O | 12.5 | 15.1 |

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. By mapping the PES, chemists can visualize the complete energetic landscape of a reaction. The minima on the PES correspond to stable structures (reactants, intermediates, and products), while the saddle points correspond to transition states.

For this compound, analyzing the PES for a given reaction would provide a comprehensive understanding of the mechanism. Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from the transition state structure to trace the minimum energy path that connects the TS to the reactants and products. This confirms that the identified transition state correctly links the desired chemical species. The resulting energy profile provides a visual representation of the reaction, showing all energetic barriers and wells, which is invaluable for interpreting the reaction dynamics.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

MD simulations rely on a "force field," which is a set of mathematical functions and associated parameters that describe the potential energy of the system. wikipedia.org For common molecules like water or simple alkanes, well-established force fields exist. However, for a less common molecule like this compound, specific parameters may need to be developed and validated.

The parameterization process typically involves using quantum mechanical calculations to derive key parameters, particularly for partial atomic charges and dihedral angle potentials, which govern the molecule's electrostatic interactions and conformational preferences. nih.govethz.ch These new parameters are then integrated into an existing force field, such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF). nih.gov The final force field is validated by running simulations and comparing calculated bulk properties (e.g., density, heat of vaporization) against experimental data, if available. Given that this compound contains both an amine and an ether functional group, care must be taken to ensure the parameters accurately reproduce the interactions associated with both moieties. arxiv.orgresearchgate.net

Illustrative Force Field Parameters for Key Atoms

This table contains hypothetical, non-bonded force field parameters for selected atoms in this compound, which would be derived during the parameterization process. These are not validated parameters.

| Atom Type | Atom Description | Charge (e) | σ (Å) | ε (kcal/mol) |

|---|---|---|---|---|

| N | Tertiary Amine Nitrogen | -0.65 | 3.25 | 0.17 |

| C_quat | Quaternary Carbon | +0.20 | 3.39 | 0.11 |

| C_methyl_N | Methyl Carbon (on N) | +0.15 | 3.39 | 0.11 |

| O_ether | Ether Oxygen | -0.45 | 3.12 | 0.15 |

| C_ether | Methylene (B1212753) Carbon (on O) | +0.05 | 3.39 | 0.11 |

With a validated force field, MD simulations can be performed to explore the conformational landscape and dynamic behavior of this compound. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformers.

MD simulations, often enhanced with sampling techniques like metadynamics or replica exchange, can efficiently explore this conformational space. mdpi.com The resulting trajectory can be analyzed to identify the most stable (lowest energy) conformers, determine the populations of different conformational states, and calculate the energy barriers for interconversion between them. americanpeptidesociety.org This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with its environment, such as a solvent or a biological receptor. For example, simulations would reveal the preferred orientations of the N,N-dimethyl and methoxy groups relative to the molecular backbone.

Hypothetical Conformational States of the C(quat)-CH₂-O-CH₃ Linkage

This interactive table shows hypothetical relative energies for different conformations around the central C-C-O-C dihedral angle, as would be determined from an MD simulation.

| Conformation | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 0.85 | 17 |

| Gauche (-) | ~-60° | 0.85 | 17 |

| Eclipsed | ~0° | 4.50 | <1 |

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of "this compound". By solving the Schrödinger equation for the molecule, albeit with approximations, these calculations can determine a wide range of electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing insights into its reactive behavior. The MEP is calculated by determining the energy of a hypothetical positive point charge as it interacts with the electron density and nuclei of the molecule at various points in space.

For "this compound," an MEP map would highlight regions of negative and positive electrostatic potential. The areas with negative potential, typically colored in shades of red and yellow, indicate electron-rich regions and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in shades of blue, are electron-poor and are likely sites for nucleophilic attack. Neutral regions are generally colored green. researchgate.net

In the case of "this compound," the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy group, owing to the lone pairs of electrons on these atoms. These sites would be the primary targets for electrophiles. The hydrogen atoms of the methyl and methylene groups, being less electronegative, would exhibit a more positive electrostatic potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

|---|---|---|---|

| Nitrogen Atom (Amine) | Negative | Red/Yellow | Site for electrophilic attack |

| Oxygen Atom (Methoxy) | Negative | Red/Yellow | Site for electrophilic attack |

| Hydrogen Atoms | Positive | Blue | Potential sites for nucleophilic interaction |

Orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can be oxidized. A higher HOMO energy suggests a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ease with which a molecule can be reduced. A lower LUMO energy suggests a greater tendency to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests high reactivity. researchgate.net

For "this compound," the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their electron-donating nature. The LUMO would likely be distributed over the carbon skeleton. Reactivity descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity.

Table 2: Conceptual Orbital Analysis and Reactivity Descriptors for this compound

| Parameter | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively high, suggesting a lower tendency to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be relatively large, suggesting good kinetic stability. |

| Electronegativity (χ) | Tendency to attract electrons | Moderate. |

| Chemical Hardness (η) | Resistance to change in electron distribution | High, consistent with a large HOMO-LUMO gap. |

| Chemical Softness (S) | Reciprocal of hardness | Low, indicating lower reactivity. |

Computational methods can also predict various spectroscopic properties of molecules. Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The TPA cross-section (σ₂) is a measure of the probability of this event occurring and is a critical parameter for applications in bioimaging, photodynamic therapy, and 3D microfabrication. chemrxiv.orgchemrxiv.org

Predicting the TPA cross-section of a molecule like "this compound" would involve quantum chemical calculations that determine the transition dipole moments between the ground state and excited states. researchgate.net For a molecule to have a significant TPA cross-section, it typically needs to possess a large change in dipole moment upon excitation. researchgate.net

Given the structure of "this compound," which lacks a large π-conjugated system and strong electron donor-acceptor groups, its predicted TPA cross-section would likely be very small. Molecules with large TPA cross-sections usually feature extended conjugated systems that facilitate charge transfer upon excitation. chemrxiv.org

Table 3: Theoretical Prediction of Two-Photon Absorption Properties for this compound

| Property | Influencing Factors | Predicted Value/Characteristic |

|---|---|---|

| Two-Photon Absorption Cross-Section (σ₂) | Molecular structure, electronic transitions | Expected to be very low. |

| Key Structural Features for High TPA | Extended π-conjugation, donor-acceptor groups | Lacking in this molecule. |

| Potential for TPA Enhancement | Chemical modification to introduce conjugation and charge transfer character | Required for any significant TPA activity. |

Derivatization and Analog Synthesis

Synthesis of Substituted 1-Methoxy-N,2-dimethylpropan-2-amine Analogs

The secondary amine functionality in a precursor to this compound is a prime target for derivatization.

N-Ethynyl and N-Propargyl Derivatives: The introduction of an ethynyl (B1212043) or propargyl group onto the nitrogen atom can be achieved through several established synthetic protocols. One prominent method is the A³ coupling reaction, a three-component reaction involving an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a metal such as copper or gold. ontosight.aibyjus.comniscpr.res.inorgsyn.org In a hypothetical application to a precursor of the target molecule, such as 1-methoxy-2-methylpropan-2-amine (B1293828), the reaction with formaldehyde (B43269) and a terminal alkyne (e.g., acetylene (B1199291) or propyne) in the presence of a suitable catalyst would yield the corresponding N-ethynyl or N-propargyl derivative. The general mechanism involves the in situ formation of an iminium ion from the amine and aldehyde, which is then attacked by the metal acetylide. orgsyn.org

Another approach involves the direct alkynylation of the amine with a propargyl halide, such as propargyl bromide, often in the presence of a base to neutralize the hydrohalic acid formed.

N-Methylated Variants: The synthesis of the fully N,N-dimethylated target compound, this compound, from its N-methyl precursor, N,1-dimethoxy-2-methylpropan-2-amine, can be accomplished via various N-methylation strategies. A classic and widely used method is the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde as the methylating agents. This reductive amination procedure is known for its efficiency in converting primary and secondary amines to their permethylated counterparts.

Alternatively, other reductive amination protocols can be employed, utilizing a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation in the presence of formaldehyde. researchgate.netyale.edunih.govnih.govwikipedia.org For instance, the reaction of N,1-dimethoxy-2-methylpropan-2-amine with formaldehyde would generate an intermediate iminium ion, which is then reduced in situ to yield the tertiary amine. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

Modern approaches to N-methylation also include the use of "greener" methylating agents like dimethyl carbonate, often in the presence of a catalyst. acs.org

| Starting Material | Reagents | Product | Reaction Type |

| 1-Methoxy-2-methylpropan-2-amine | Formaldehyde, Terminal Alkyne, Metal Catalyst | N-Alkynyl-1-methoxy-2-methylpropan-2-amine | A³ Coupling |

| 1-Methoxy-2-methylpropan-2-amine | Propargyl Bromide, Base | N-Propargyl-1-methoxy-2-methylpropan-2-amine | N-Alkylation |

| N,1-Dimethoxy-2-methylpropan-2-amine | Formaldehyde, Formic Acid | This compound | Eschweiler-Clarke Reaction |

| N,1-Dimethoxy-2-methylpropan-2-amine | Formaldehyde, NaBH₃CN | This compound | Reductive Amination |

The methoxy (B1213986) group of this compound can be modified to introduce a variety of other alkoxy or aryloxy functionalities. A versatile and widely employed method for this transformation is the Williamson ether synthesis. byjus.comorgsyn.orgwikipedia.orgkhanacademy.orgutahtech.edumasterorganicchemistry.comnih.govbeilstein-journals.org This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.

To synthesize analogs of this compound with different ether linkages, one would start with the corresponding alcohol precursor, 1-(N,2-dimethylamino)-2-methylpropan-2-ol. This alcohol can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or an aryl halide (under specific catalytic conditions) would yield the desired ether analog. The Williamson ether synthesis is generally most efficient for primary alkyl halides due to the SN2 nature of the reaction, which is sensitive to steric hindrance. nih.gov

| Precursor | Base | Alkylating Agent | Product |

| 1-(N,2-dimethylamino)-2-methylpropan-2-ol | Sodium Hydride | Ethyl Iodide | 1-Ethoxy-N,2-dimethylpropan-2-amine |

| 1-(N,2-dimethylamino)-2-methylpropan-2-ol | Sodium Hydride | Benzyl Bromide | 1-(Benzyloxy)-N,2-dimethylpropan-2-amine |

Modifications to the central propanamine backbone of this compound can lead to a range of structural analogs. Two such examples are 2,2-dimethylpropan-1-amine (neopentylamine) and N,N-dimethylpropan-2-amine.

2,2-Dimethylpropan-1-amine (Neopentylamine): This primary amine features a neopentyl group, which is structurally related to the backbone of the target compound. The synthesis of neopentylamine (B1198066) can be achieved through several routes. One common industrial method involves the direct amination of neopentyl alcohol with ammonia (B1221849) in the presence of a hydrogenation catalyst. ontosight.aigeorganics.skmdma.ch Another laboratory-scale synthesis involves the reduction of pivalonitrile (2,2-dimethylpropanenitrile). Pivalonitrile can be prepared from pivalic acid. wikipedia.org

N,N-Dimethylpropan-2-amine: This tertiary amine can be synthesized via the reductive amination of acetone (B3395972) with dimethylamine (B145610). researchgate.netnih.govwikipedia.orgmdma.chwikipedia.orgacs.orgresearchgate.netnist.govgoogle.comgoogle.com In this one-pot reaction, acetone and dimethylamine react to form an intermediate enamine or iminium ion, which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the final product. researchgate.netnih.govwikipedia.orgmdma.chwikipedia.org This method is highly efficient for the preparation of tertiary amines. mdma.ch

| Analog | Starting Materials | Key Reaction |

| 2,2-Dimethylpropan-1-amine | Neopentyl Alcohol, Ammonia | Catalytic Amination ontosight.aigeorganics.skmdma.ch |

| 2,2-Dimethylpropan-1-amine | Pivalic Acid (via Pivalonitrile) | Reduction |

| N,N-Dimethylpropan-2-amine | Acetone, Dimethylamine | Reductive Amination researchgate.netnih.govwikipedia.orgmdma.chwikipedia.orgacs.orgresearchgate.netnist.govgoogle.comgoogle.com |

Formation of Related Amides (e.g., N-Methoxy-N,2-dimethylpropanamide)

The synthesis of N-methoxy-N,2-dimethylpropanamide, a Weinreb amide, is a valuable transformation as these amides are stable and versatile intermediates in organic synthesis, particularly for the preparation of ketones. niscpr.res.inwikipedia.orgacs.orgresearchgate.netlookchem.com The general and most common method for the preparation of Weinreb amides involves the reaction of a carboxylic acid derivative, such as an acid chloride or an ester, with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. niscpr.res.inwikipedia.orgresearchgate.netlookchem.com

To synthesize N-methoxy-N,2-dimethylpropanamide, one would start with isobutyric acid or its more reactive derivative, isobutyryl chloride. The reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) proceeds readily to form the desired Weinreb amide. lookchem.com Alternatively, isobutyric acid can be coupled directly with N,O-dimethylhydroxylamine using a variety of peptide coupling reagents. researchgate.net

| Starting Material | Reagents | Product |

| Isobutyryl Chloride | N,O-Dimethylhydroxylamine hydrochloride, Pyridine | N-Methoxy-N,2-dimethylpropanamide lookchem.com |

| Isobutyric Acid | N,O-Dimethylhydroxylamine, Coupling Agent | N-Methoxy-N,2-dimethylpropanamide researchgate.net |

Stereoselective Synthesis of Enantiomeric Forms

The carbon atom bearing the amine group in 1-methoxypropan-2-amine derivatives is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, particularly in the pharmaceutical and agrochemical industries, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even detrimental.

A powerful approach for the asymmetric synthesis of chiral amines is through biocatalysis. For instance, the synthesis of (S)-1-methoxy-2-propylamine, a key intermediate for several herbicides, has been achieved with high enantiomeric excess using transaminases. byjus.comgoogle.comchemsynthesis.com This enzymatic process involves the transfer of an amino group from an amine donor, such as 2-aminopropane, to the corresponding ketone, 1-methoxy-2-propanone. google.com The transaminase enzyme selectively produces the (S)-enantiomer of the amine. google.com

Another biocatalytic route employs amine dehydrogenases, which catalyze the reductive amination of a ketone with ammonia. nih.gov Both methods offer environmentally friendly and highly selective pathways to chiral amines.

Chemical methods for asymmetric synthesis can also be employed. These often involve the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. For example, the asymmetric reduction of an imine derived from 1-methoxy-2-propanone using a chiral reducing agent or a chiral catalyst can lead to the enantioselective formation of the corresponding amine. The use of N-tert-butanesulfinamide as a chiral auxiliary has proven to be a versatile and effective strategy for the asymmetric synthesis of a wide variety of chiral amines. beilstein-journals.orgcalpaclab.com

| Target Enantiomer | Methodology | Key Reagents/Catalysts | Enantiomeric Excess (ee) |

| (S)-1-Methoxy-2-propylamine | Biocatalytic Transamination | Transaminase, 2-Aminopropane | >99% google.com |

| (S)-1-Methoxy-2-propylamine | Biocatalytic Reductive Amination | Amine Dehydrogenase, Ammonia | High |

| Chiral this compound | Asymmetric Synthesis | Chiral Auxiliary (e.g., N-tert-butanesulfinamide) | High |

Applications in Advanced Materials and Chemical Sciences

Role as Precursors for Complex Organic Molecule Synthesis

There is currently no available scientific literature detailing the use of 1-methoxy-N,2-dimethylpropan-2-amine as a direct precursor for the synthesis of complex organic molecules. While structurally related compounds such as (S)-1-methoxypropan-2-amine are recognized as key chiral building blocks for agrochemicals, similar synthetic utility has not been documented for this compound.

Investigation of Ligand Behavior in Coordination Chemistry

An extensive search of coordination chemistry literature did not yield any studies where this compound was investigated as a ligand. The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons, suggesting potential for metal coordination. However, no research has been published to confirm or characterize this behavior.

Applications in Polymerization Processes

The application of this compound in polymerization, particularly in the context of Reversible-Deactivation Radical Polymerization (RDRP), is not described in the current body of scientific work.

Design and Synthesis of Nitroxide Mediators for Reversible-Deactivation Radical Polymerization (RDRP)

There is no evidence in the literature of this compound being used as a starting material for the design and synthesis of nitroxide mediators for RDRP. The synthesis of such mediators typically involves the oxidation of sterically hindered secondary amines, a structural feature not present in this tertiary amine.

Studies on Nitroxide Mediated Polymerization (NMP) Control

No studies have been published that investigate the role of this compound in controlling Nitroxide Mediated Polymerization (NMP) processes. The control of NMP is typically achieved using specific nitroxides or alkoxyamines, and this compound has not been identified as a compound of interest in this area.

Utilization in Solvent Systems and Solvent Effect Studies

Information regarding the use of this compound in solvent systems or in studies of solvent effects is not available in published research. While its physical properties might suggest potential as a solvent, its specific applications and effects have not been characterized.

Structure Reactivity and Structure Property Relationships

Impact of Molecular Structure on Chemical Reactivity

The reactivity of 1-Methoxy-N,2-dimethylpropan-2-amine is governed by a balance of steric and electronic effects originating from its alkyl and methoxy (B1213986) substituents.

The structure of this compound is characterized by significant steric congestion. The tertiary amine nitrogen is bonded to two methyl groups. The alpha-carbon (the carbon adjacent to the nitrogen) is also tertiary, bonded to a methyl group, a methoxymethyl group, and the dimethylamino group. This substantial bulk around the nitrogen's lone pair of electrons creates considerable steric hindrance. osti.gov

This steric shielding has a profound impact on the compound's reactivity as a nucleophile. fiveable.me The bulky groups physically obstruct the path for the nitrogen's lone pair to attack an electrophilic center, particularly in reactions that require a specific trajectory for approach, such as SN2 reactions. fiveable.me Consequently, the rates of such nucleophilic substitution reactions are expected to be significantly lower compared to less hindered tertiary amines. osti.govfiveable.me While the amine can still function as a base (proton acceptor), its nucleophilicity is markedly diminished. libretexts.org This effect can be advantageous in promoting elimination (E2) reactions over substitution reactions when the compound is used as a non-nucleophilic base. libretexts.org

Table 1: Comparison of Steric Factors in Tertiary Amines

| Compound | Substituents on Nitrogen | Substituents on α-Carbon | Expected Steric Hindrance |

|---|---|---|---|

| Trimethylamine | Three methyl groups | N/A | Low |

| Triethylamine (B128534) | Three ethyl groups | N/A | Moderate |

| This compound | Two methyl groups | Methyl, Methoxymethyl | High |

This table is illustrative and based on structural analysis.

The reactivity of this compound is also modulated by electronic effects. The three methyl groups (two on the nitrogen and one on the alpha-carbon) are electron-donating through an inductive effect. libretexts.org This effect increases the electron density on the nitrogen atom, enhancing its basicity and the nucleophilicity of its lone pair.

Correlation of Structure with Spectroscopic Signatures

1H NMR: The spectrum would be complex. The two N-methyl groups may appear as a single peak if rotation around the C-N bond is fast, or as separate signals if rotation is hindered. The methoxy group would present a sharp singlet around 3.3 ppm. The methylene (B1212753) protons (CH2) adjacent to the ether oxygen would likely appear as a diastereotopic AB quartet due to the adjacent stereocenter. The C2-methyl group would be a singlet.

13C NMR: The spectrum would show distinct signals for each of the six unique carbon atoms: the two N-methyl carbons, the C2-methyl carbon, the methoxy carbon, the methylene carbon, and the quaternary C2 carbon.

IR Spectroscopy: The spectrum would be characterized by C-H stretching vibrations from the alkyl groups below 3000 cm-1. A prominent C-N stretching vibration would be visible in the 1250-1020 cm-1 region, and a characteristic C-O stretching band for the ether linkage would appear around 1150-1085 cm-1. The absence of a broad band in the 3300-3500 cm-1 region would confirm its nature as a tertiary amine (no N-H bonds).

Structure-Basicity Relationships of Tertiary Amines in Different Media

The basicity of an amine is its ability to accept a proton. For tertiary amines like this compound, basicity is a result of competing factors that vary with the medium. numberanalytics.com

In the Gas Phase: In the absence of a solvent, basicity is primarily determined by electronic effects. The three electron-donating alkyl groups on this compound increase the electron density on the nitrogen, making it a stronger base than primary or secondary amines, where there are fewer such groups. The electron-withdrawing effect of the methoxy group would slightly temper this effect.

In Protic Solvents (e.g., Water): In aqueous solution, the situation is more complex. While the inductive effect still operates to increase basicity, steric hindrance plays a crucial role. numberanalytics.comreddit.com The bulky groups surrounding the nitrogen hinder the solvation of its conjugate acid (the ammonium (B1175870) ion) by water molecules. reddit.com Effective solvation stabilizes the conjugate acid, which in turn increases the basicity of the amine. Because the conjugate acid of a sterically hindered amine is poorly solvated, its basicity in water is often lower than that of less substituted secondary or even primary amines. reddit.com Therefore, this compound is expected to be a weaker base in water than less hindered amines. fiveable.menumberanalytics.com

Role of Internal Hydrogen Bonding in Enhancing Photophysical Properties (e.g., Two-Photon Absorption)

The concept of internal hydrogen bonding enhancing photophysical properties, such as two-photon absorption (TPA), is typically observed in specific molecular architectures. researchgate.net These molecules usually possess a chromophore and an electron donor-acceptor system, where intramolecular hydrogen bonding can planarize the structure and facilitate charge transfer upon excitation. researchgate.netwikipedia.orgmdpi.com

This compound lacks the necessary structural features for this phenomenon. It is a saturated, aliphatic compound without a conjugated π-system or a chromophore. wikipedia.org Furthermore, as a tertiary amine, it has no N-H bond and therefore cannot act as an internal hydrogen bond donor. While the ether oxygen could theoretically act as a hydrogen bond acceptor for an activated C-H bond, this interaction would be very weak and is not the type of interaction known to significantly enhance TPA properties in the absence of a suitable electronic system. Therefore, the role of internal hydrogen bonding in enhancing photophysical properties is not applicable to this molecule.

Stereochemical Influences on Reaction Outcomes

The carbon atom at position 2, which is bonded to the nitrogen, a methyl group, a methoxymethyl group, and another carbon, is a chiral center. Therefore, this compound exists as a pair of enantiomers.

The chirality of this amine can have a significant influence on its reactions with other chiral molecules. When used as a reactant or a catalyst, the (R)- or (S)-enantiomer will interact differently with other chiral species. This can lead to the formation of diastereomeric products in unequal amounts, a process known as stereoselective synthesis. For example, if used as a chiral base in an elimination reaction, it could favor the formation of one geometric isomer of the product alkene over another. Similarly, the two enantiomers of the amine would form diastereomeric salts when reacted with a chiral acid, a principle that can be used for its own resolution.

Structure-Activity/Property Relationships in Analogous Chemical Systems

The structural features of this compound—specifically the ether linkage, the tertiary amine, and the quaternary carbon center—suggest that its reactivity and properties are influenced by steric and electronic effects. To understand these relationships, we can draw comparisons with structurally similar compounds.

Influence of the Methoxy Group: The presence of a methoxy group (-OCH3) introduces an electron-donating group and a site for potential hydrogen bonding. In analogous systems, such as p-methoxy-N,alpha-dimethylphenethylamine, the methoxy group can alter pharmacological and physiological effects compared to non-methoxylated phenethylamines. ontosight.ai This is due to its influence on the electronic environment of the molecule. For this compound, the methoxy group at the 1-position is relatively removed from the amine, suggesting its electronic influence on the nitrogen's basicity might be modest, primarily operating through inductive effects. However, it significantly impacts the molecule's polarity and solubility.

Impact of N-Alkylation: The N-methyl group classifies this compound as a tertiary amine. Generally, N-alkylation in amines affects their basicity, nucleophilicity, and boiling point. For instance, comparing a primary amine with its secondary or tertiary counterpart often shows a decrease in boiling point due to the reduction in hydrogen bonding capability.

Effect of the Gem-Dimethyl Group: The two methyl groups at the 2-position create a sterically hindered environment around the amine nitrogen. This steric hindrance can be expected to reduce the nucleophilicity of the amine and may affect its reactivity in chemical transformations. In studies of the atmospheric degradation of 2-amino-2-methyl-1-propanol, a structurally related compound, the presence of the gem-dimethyl group influences the reaction pathways, such as H-abstraction from different sites on the molecule. nih.gov

Comparative Physicochemical Properties of Analogous Compounds

To illustrate the structure-property relationships, the following table compares the physicochemical properties of several compounds analogous to this compound. These analogs share key structural motifs, such as the propanamine backbone, methoxy groups, or N-alkylation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Methoxy-2-propylamine | C4H11NO | 89.14 | 92.5-93.5 | 0.845 |

| 2-Amino-2-methylpropane | C4H11N | 73.14 | 46 | 0.696 |

| N,2-dimethylpropan-1-amine | C5H13N | 87.16 | 77 | 0.722 |

| 1-Methoxy-2-propanol (B31579) | C4H10O2 | 90.12 | 118-119 | 0.922 |

| 1-Methoxy-N,N-dimethylpropan-2-amine | C6H15NO | 117.19 | Not Available | Not Available |

Data sourced from various chemical databases. sigmaaldrich.comchembk.comstenutz.euchemicalbook.comnih.gov

From this data, we can observe several trends. The introduction of a hydroxyl group in 1-methoxy-2-propanol significantly increases the boiling point compared to the amine analogs, which is attributable to stronger hydrogen bonding. chemicalbook.com The increase in molecular weight and chain length from 2-amino-2-methylpropane to N,2-dimethylpropan-1-amine corresponds to an increase in boiling point. chembk.comstenutz.eu 1-Methoxy-2-propylamine, which features a primary amine and a methoxy group, has a higher boiling point than the more volatile 2-amino-2-methylpropane. sigmaaldrich.comchembk.com

Reactivity Considerations from Analogous Systems

The reactivity of this compound can be inferred by examining related structures. For instance, the reactivity of amines with atmospheric oxidants like the hydroxyl radical (OH) is a key degradation pathway. For 2-amino-2-methyl-1-propanol, H-abstraction from the -CH2- group is a major reaction channel. nih.gov A similar mechanism could be anticipated for this compound, with potential H-abstraction from the methoxy's methyl group, the N-methyl group, or the methylene bridge.

Furthermore, the basicity of the amine is a crucial factor in its reactivity. The pKa of the conjugate acid of 2-amino-2-methylpropane (tert-butylamine) is approximately 10.7. The presence of the methoxy group in this compound might slightly alter the basicity of the nitrogen atom through its inductive effect.

Q & A

Q. What are the established synthetic routes for 1-Methoxy-N,2-dimethylpropan-2-amine?

The compound is typically synthesized via intermediate formation. A key intermediate, 1-methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate, is prepared by reacting 1-methoxy-2-methylpropan-2-amine with trifluoroacetic acid. This intermediate crystallizes through N–H⋯O and O–H⋯N hydrogen bonds, forming a three-dimensional network critical for structural stability . Reaction conditions (e.g., solvent choice, temperature) and purification via column chromatography (using solvents like pentane/acetone) are essential for high yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H/13C NMR : Assign chemical shifts to confirm methoxy, methyl, and amine groups. For example, methoxy protons typically resonate at δ 3.2–3.4 ppm, while methyl groups appear at δ 1.2–1.5 ppm .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) to ensure purity and structural integrity .

Q. What purification methods are recommended for isolating this compound?

Column chromatography with silica gel and polar/non-polar solvent mixtures (e.g., pentane/acetone) is effective. Distillation under reduced pressure may also be employed for liquid-phase purification .

Q. What are the key intermediates in the synthesis of this compound?

The trifluoroacetate salt (1-methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate) is a critical intermediate. Its crystal structure, stabilized by hydrogen bonds, ensures reproducible synthesis .

Q. How can researchers validate synthetic intermediates?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level validation. Bond-length data (e.g., mean C–C = 0.008 Å) and R-factor analysis (e.g., R = 0.060) confirm structural accuracy .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure of intermediates inform synthetic optimization?

Analyze intermolecular interactions (e.g., N–H⋯O and O–H⋯N bonds) using crystallographic software (SHELX). Adjust counterion selection (e.g., trifluoroacetate vs. chloride) to modulate hydrogen bond strength and crystal packing efficiency, which impacts intermediate stability and reactivity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?